molecular formula C24H28FN3OS2 B037863 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine CAS No. 120072-08-4

1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine

Cat. No. B037863
M. Wt: 457.6 g/mol
InChI Key: ILNHBOIRJNOOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

The mechanism of action of 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been suggested that it may act by modulating the activity of neurotransmitters in the brain, such as dopamine and acetylcholine.

Biochemical And Physiological Effects

1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine has been shown to have various biochemical and physiological effects. For instance, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine in lab experiments include its potential therapeutic applications in various fields of research, such as inflammation, pain, and neurological disorders. However, its limitations include the lack of understanding of its mechanism of action, its potential toxicity, and the need for further research to establish its safety and efficacy.

Future Directions

There are several future directions for research on 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine. For instance, further studies are needed to understand its mechanism of action and to identify its potential targets in the body. Additionally, studies are needed to establish its safety and efficacy in human subjects. Furthermore, studies are needed to explore its potential use in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine has been achieved using different methods. One of the commonly used methods involves the reaction of 4-methyl-2-thiazolylhydrazine with 1-(2-bromoethyl)pyrazole, followed by the reaction of the resulting intermediate with N-phenylpropionamide and piperidine. Another method involves the reaction of 4-methyl-2-thiazolylhydrazine with 1-(2-chloroethyl)pyrazole, followed by the reaction of the resulting intermediate with N-phenylpropionamide and piperidine.

Scientific Research Applications

1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine has been studied for its potential therapeutic applications in various fields of research. For instance, it has been studied for its anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

CAS RN

120072-08-4

Product Name

1-(2-(1H-Pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine

Molecular Formula

C24H28FN3OS2

Molecular Weight

457.6 g/mol

IUPAC Name

N-(2-fluorophenyl)-N-[4-(4-methyl-1,3-thiazol-2-yl)-1-(2-thiophen-3-ylethyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C24H28FN3OS2/c1-3-22(29)28(21-7-5-4-6-20(21)25)24(23-26-18(2)16-31-23)10-13-27(14-11-24)12-8-19-9-15-30-17-19/h4-7,9,15-17H,3,8,10-14H2,1-2H3

InChI Key

ILNHBOIRJNOOJT-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCC3=CSC=C3)C4=NC(=CS4)C

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1F)C2(CCN(CC2)CCC3=CSC=C3)C4=NC(=CS4)C

Other CAS RN

120072-08-4

synonyms

1-(2-(1H-pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamide)piperidine oxalate
PEMPP

Origin of Product

United States

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